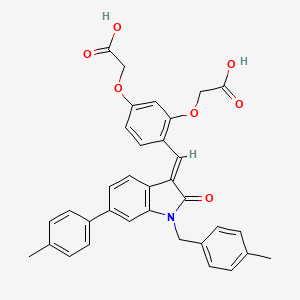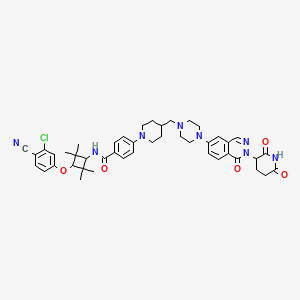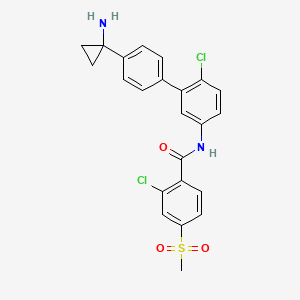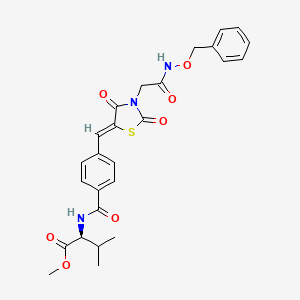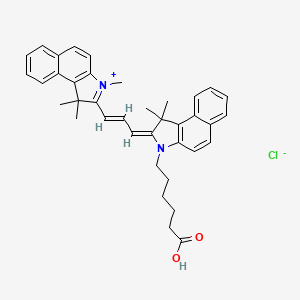
Cyanine3.5 carboxylic acid (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanine3.5 carboxylic acid (chloride) is a type of anthocyanin dye. It is known for its fluorescent properties and is often used as a reference or control for non-reactive dyes. This compound is an analog of the Cy3.5 fluorophore, which is widely used in various scientific applications .
Preparation Methods
The preparation of Cyanine3.5 carboxylic acid (chloride) involves the synthesis of the free unactivated monofunctional carboxylic acid. This compound can be synthesized through various chemical reactions, including the use of phosphorous (III) chloride (PCl3) or phosphorous (V) chloride (PCl5) to replace the hydroxyl group with a chlorosulfite intermediate, making it a better leaving group . The industrial production methods typically involve large-scale synthesis using these reagents under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Cyanine3.5 carboxylic acid (chloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the chloride group.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyanine dye, altering its properties.
Addition Reactions: The compound can participate in addition reactions, particularly with carboxylic acids to form anhydrides.
Common reagents used in these reactions include phosphorous chlorides, nucleophiles, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyanine3.5 carboxylic acid (chloride) has a wide range of scientific research applications, including:
Fluorescent Labeling: It is used for labeling biological macromolecules, such as proteins and nucleic acids, due to its excellent photophysical properties.
Disease Diagnosis: The compound is used in diagnostic assays, including immunoassays and DNA detection, due to its high fluorescence quantum yield and biocompatibility.
Environmental Monitoring: Cyanine dyes, including Cyanine3.5 carboxylic acid (chloride), are used in environmental monitoring to detect pollutants and other substances.
Industrial Applications: The compound is used in various industrial applications, including the development of bioprobes and biolabels.
Mechanism of Action
The mechanism of action of Cyanine3.5 carboxylic acid (chloride) involves its interaction with biological macromolecules. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths. The molecular targets and pathways involved include the binding of the dye to specific sites on proteins or nucleic acids, leading to fluorescence that can be detected and measured .
Comparison with Similar Compounds
Cyanine3.5 carboxylic acid (chloride) is similar to other cyanine dyes, such as Cy3 and Cy5. it has unique properties that make it suitable for specific applications:
Cyanine3.5 carboxylic acid (chloride) stands out due to its specific absorption and emission spectra, making it ideal for certain types of fluorescent labeling and diagnostic applications .
Properties
Molecular Formula |
C38H41ClN2O2 |
|---|---|
Molecular Weight |
593.2 g/mol |
IUPAC Name |
6-[(2E)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H |
InChI Key |
VJCYHFMXCZYHEG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



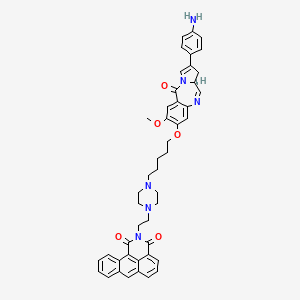
![1-(2-oxo-3H-1,3-benzoxazol-5-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]urea](/img/structure/B12393019.png)
![N-[9-[(2S,6R)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12393025.png)
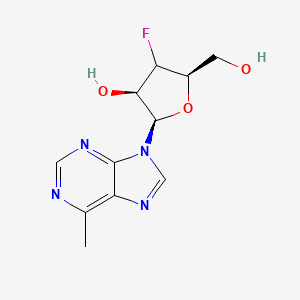
![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)
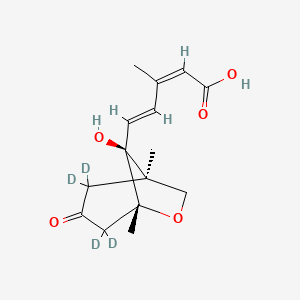
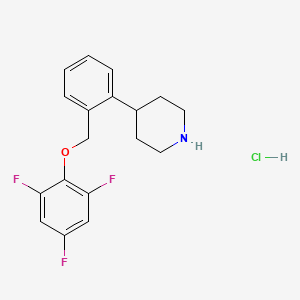
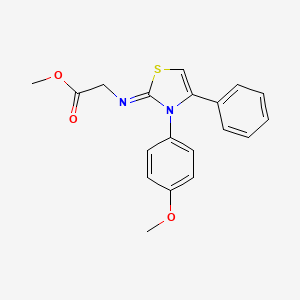
![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)
